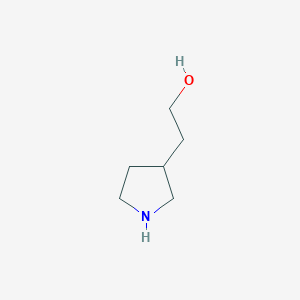

3-Pyrrolidineethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRLLPCWCPIQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504350 | |

| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-44-2 | |

| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyrrolidineethanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in medicinal chemistry. Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance.[1][2] The structural rigidity, chirality, and ability to serve as a hydrogen bond donor and acceptor make the pyrrolidine moiety a "privileged" structure in drug design. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3]

This guide focuses on 3-Pyrrolidineethanol (CAS 931-44-2) , a bifunctional building block featuring both a secondary amine and a primary alcohol. This unique combination offers versatile handles for chemical modification, making it a valuable starting material for the synthesis of complex molecules and compound libraries. We will delve into its chemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its strategic application in the field of drug discovery. For comparative context, we will also reference its important isomers, such as the chiral catalyst L-Prolinol and the N-substituted 1-Pyrrolidineethanol.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its application in synthesis and research. These properties dictate reaction conditions, purification strategies, and structural confirmation.

Physicochemical Properties

The properties of this compound are largely defined by the presence of the secondary amine and primary alcohol functional groups, which allow for hydrogen bonding, leading to its solubility in polar solvents and a relatively high boiling point.

| Property | This compound | L-Prolinol (Isomer) | 1-Pyrrolidineethanol (Isomer) |

| Synonyms | 2-(Pyrrolidin-3-yl)ethanol | (S)-(+)-2-(Hydroxymethyl)pyrrolidine | N-(2-Hydroxyethyl)pyrrolidine |

| CAS Number | 931-44-2[4][5] | 23356-96-9[6] | 2955-88-6[7][8] |

| Molecular Formula | C₆H₁₃NO[4][9] | C₅H₁₁NO[10] | C₆H₁₃NO[7][8] |

| Molecular Weight | 115.17 g/mol [4][9] | 101.15 g/mol [10] | 115.17 g/mol [7][8] |

| Boiling Point | 201.4°C at 760 mmHg[5] | 74-76°C at 2 mmHg[6] | 79-81°C[7] |

| Density | Not specified | 1.025 g/mL at 25°C | 0.985 g/cm³[7] |

| Refractive Index | Not specified | n20/D 1.4853[6] | 1.4713 (22°C)[7] |

| Solubility | Not specified | Fully miscible in water[6] | Partly soluble in water[7] |

Spectroscopic Signature

Spectroscopic analysis is essential for verifying the structure and purity of this compound. The following table summarizes the expected key features in its NMR, IR, and Mass spectra.[11][12]

| Technique | Expected Features |

| ¹H NMR | ∙ ~3.6 ppm (t, 2H): Methylene protons of the ethanol arm (-CH₂-OH).∙ ~1.7 ppm (q, 2H): Methylene protons of the ethanol arm (-CH₂-CH₂OH).∙ ~2.5-3.2 ppm (m, 4H): Methylene protons on the pyrrolidine ring adjacent to the nitrogen.∙ ~1.5-2.0 ppm (m, 3H): Remaining methine and methylene protons on the pyrrolidine ring.∙ Broad singlets (2H): Exchangeable protons from the -OH and -NH groups. |

| ¹³C NMR | ∙ ~60 ppm: Carbon of the ethanol arm (-CH₂-OH).∙ ~35-55 ppm: Carbons of the pyrrolidine ring.∙ ~30-40 ppm: Carbon of the ethanol arm (-CH₂-CH₂OH). |

| IR Spectroscopy | ∙ 3200-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.∙ 2850-2960 cm⁻¹: C-H stretching of sp³ hybridized carbons.∙ 1050-1150 cm⁻¹: C-O stretching of the primary alcohol. |

| Mass Spec. (EI) | ∙ m/z 115: Molecular ion peak (M⁺).∙ m/z 84: Fragment from loss of the hydroxyethyl side chain.∙ m/z 70: Pyrrolidine ring fragment. |

Synthesis and Reactivity

The synthetic utility of this compound stems from its robust pyrrolidine core and the orthogonal reactivity of its amine and alcohol functional groups.

General Synthesis Strategies

The pyrrolidine scaffold can be constructed through various powerful organic reactions. A common and effective method is the [3+2] cycloaddition between an azomethine ylide and an alkene, which allows for the rapid assembly of substituted pyrrolidines.[1][3] Other modern approaches include intramolecular C-H amination reactions catalyzed by transition metals like copper or rhodium, which can form the ring from an acyclic precursor.[13]

Caption: General synthetic pathways to this compound.

Reactivity and Experimental Protocol

The dual functionality of this compound allows for selective chemical transformations, which is a key advantage in multistep synthesis. The secondary amine is a potent nucleophile, readily undergoing reactions like acylation, alkylation, and sulfonylation. The primary alcohol can be oxidized, esterified, or converted into a leaving group for subsequent substitution.

Causality in Experimental Design: When planning a synthesis, the relative reactivity of the two groups must be considered. The amine is generally more nucleophilic than the alcohol. To selectively react at the alcohol, the amine must first be protected, typically as a carbamate (e.g., Boc or Cbz). This strategy of protection-reaction-deprotection is a cornerstone of modern organic synthesis and ensures high yields and purities.

Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for acylating the secondary amine, a common first step in building more complex molecules.

Objective: To synthesize N-acetyl-3-pyrrolidineethanol.

Materials:

-

This compound (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Acetyl chloride or Acetic anhydride (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base like TEA (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0°C in an ice bath. Rationale: The base neutralizes the HCl byproduct, and cooling controls the exothermic reaction.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Rationale: Slow addition prevents a rapid temperature increase and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Rationale: Washing removes water-soluble salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acetyl-3-pyrrolidineethanol.

Applications in Drug Development

The pyrrolidine scaffold is a key component in a wide array of therapeutics, including antiviral, anticancer, and CNS-active agents.[2][3] this compound serves as a versatile building block for accessing novel chemical entities within this privileged class.

Strategic Value:

-

Scaffold Decoration: The ethanol side chain provides a vector for modification. It can be extended or functionalized to probe interactions with specific sub-pockets of a target protein.

-

Linker Technology: The bifunctional nature allows it to act as a linker, for instance, in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a warhead to a targeting moiety.

-

Introduction of Chirality: Although this compound is achiral, synthetic modifications can easily create one or more stereocenters, which is often crucial for biological activity.

Sources

- 1. enamine.net [enamine.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:931-44-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. CAS 931-44-2 | this compound - Synblock [synblock.com]

- 6. L-(+)-Prolinol | 23356-96-9 [chemicalbook.com]

- 7. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 8. 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. L-Prolinol | C5H11NO | CID 640091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. lehigh.edu [lehigh.edu]

- 13. Pyrrolidine synthesis [organic-chemistry.org]

3-Pyrrolidineethanol CAS number 931-44-2

An In-depth Technical Guide to 3-Pyrrolidineethanol (CAS 931-44-2) for Advanced Research and Drug Development

Introduction

This compound, identified by CAS number 931-44-2, is a bifunctional organic compound featuring a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted with a hydroxyethyl group at the 3-position. Its unique structural architecture, combining a secondary amine and a primary alcohol, establishes it as a highly versatile and valuable building block in the fields of medicinal chemistry and synthetic organic chemistry. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecular designs.[1][2] This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, detailing its properties, synthesis considerations, reactivity, and applications.

Physicochemical and Structural Properties

This compound is a stable compound under standard conditions, characterized by the molecular formula C6H13NO and a molecular weight of approximately 115.17 g/mol .[3][4] Its physical and chemical properties are dictated by the interplay between the polar hydroxyl group, the basic secondary amine, and the non-polar hydrocarbon backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 931-44-2 | [3][4] |

| Molecular Formula | C6H13NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3][4] |

| Boiling Point | 201.4°C at 760 mmHg | [3] |

| Synonyms | 2-(Pyrrolidin-3-yl)ethanol, 3-(2-Hydroxyethyl)pyrrolidine | [3][5][6] |

| Storage | Store in a dry, sealed container at room temperature. | [3][5] |

The presence of both hydrogen bond donor (amine N-H, alcohol O-H) and acceptor (amine N, alcohol O) sites contributes to its boiling point and influences its solubility in various solvents.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of substituted pyrrolidines like this compound is a cornerstone of heterocyclic chemistry. While specific industrial synthesis routes for CAS 931-44-2 are proprietary, general strategies often involve multi-step sequences starting from commercially available precursors. Common methods for constructing the pyrrolidine ring include intramolecular cyclization reactions, transition-metal-catalyzed C-H amination, and 1,3-dipolar cycloadditions.[1][2][7]

A conceptual workflow for synthesizing a 3-substituted pyrrolidine might involve the creation of a linear precursor containing the necessary functional groups, followed by a key cyclization step.

Caption: Conceptual workflow for pyrrolidine synthesis.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents, including antivirals, anticancer agents, and treatments for central nervous system disorders.[1][8] Its significance stems from several key attributes:

-

Three-Dimensionality: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling better exploration of the three-dimensional space within a biological target's binding pocket.[1]

-

Improved Physicochemical Properties: Incorporation of a pyrrolidine moiety can enhance solubility, reduce metabolic lability, and fine-tune the basicity (pKa) of a molecule, all critical parameters in drug design.

-

Stereochemical Complexity: The carbons of the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological activities and safety profiles.[1]

This compound serves as an ideal starting point for leveraging these benefits. The secondary amine provides a vector for chain extension or connection to other molecular fragments, while the primary alcohol on the side chain is a versatile handle for further chemical modification.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is derived from the distinct reactivity of its two primary functional groups: the secondary amine and the primary alcohol. This bifunctionality allows for selective and sequential modification, making it a powerful tool for building complex molecular architectures.

Caption: Reactivity map of this compound's functional groups.

Experimental Protocol: Representative N-Acylation

This protocol describes a general procedure for the acylation of the secondary amine, a common first step in library synthesis for drug discovery.

Objective: To synthesize N-acetyl-3-pyrrolidineethanol.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice-water bath.

-

Add the base (TEA or DIPEA) to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Self-Validation: The brine wash removes residual water and water-soluble impurities, while the drying agent ensures the complete removal of water before solvent evaporation.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetyl-3-pyrrolidineethanol.

Analytical Characterization

Quality control and structural confirmation of this compound and its derivatives are typically achieved using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, assess purity, and verify the outcome of synthetic transformations.

-

Mass Spectrometry (MS): Coupled with High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation patterns, confirming identity and purity.[9] A method for a related compound, N-methyl-2-pyrrolidone, utilizes positive electro-spray tandem mass spectrometry (MS/MS) for quantification, a technique readily adaptable for this compound.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the O-H and N-H functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound is associated with several hazards.[3][10]

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Precautionary Statements (Examples) |

| GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][11] Store at room temperature, away from incompatible materials such as strong oxidizing agents and acids.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[12]

Conclusion

This compound (CAS 931-44-2) is a foundational building block for chemical synthesis, particularly in the realm of drug discovery. Its bifunctional nature, combined with the stereochemical and physicochemical advantages conferred by the pyrrolidine scaffold, provides chemists with a versatile platform for creating novel and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively and safely leverage this compound in the development of next-generation therapeutics.

References

-

(3R)-3-Pyrrolidinemethanol | 110013-18-8. J&K Scientific LLC. [Link]

-

2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE suppliers & manufacturers in China. LookChem. [Link]

-

CAS 931-44-2 this compound | CAS Index. ChemWhat. [Link]

-

Synthesis of 1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanol. PrepChem.com. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Chemwatch GHS SDS 1922. Sdfine. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH). [Link]

-

1-Pyrrolidineethanol | C6H13NO | CID 76288. PubChem - NIH. [Link]

-

1-Pyrrolidineethanol | Drug Information, Uses, Side Effects, Chemistry. DrugFuture. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central - NIH. [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

-

2-Pyrrolidineethanol | C6H13NO | CID 86873. PubChem - NIH. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. CAS 931-44-2 | this compound - Synblock [synblock.com]

- 4. 931-44-2 | CAS DataBase [m.chemicalbook.com]

- 5. This compound - CAS:931-44-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-depth Technical Guide to the Structure and Synthesis of 3-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance as a "privileged scaffold."[2] Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure that allows for a more precise and complex exploration of pharmacophore space.[3] This structural feature is critical for establishing specific, high-affinity interactions with biological targets such as enzymes and receptors.

Within this vital class of compounds, this compound emerges as a particularly valuable building block. Its bifunctional nature—possessing both a secondary amine within the ring and a primary alcohol on a flexible ethyl side chain—offers two distinct points for chemical modification. This allows for the systematic construction of diverse molecular libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed examination of the structure of this compound and a comprehensive overview of its key synthetic routes, offering field-proven insights for its practical application in research and development.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-(pyrrolidin-3-yl)ethanol, is a simple yet versatile molecule. The core structure consists of a pyrrolidine ring substituted at the 3-position with a 2-hydroxyethyl group. The presence of a stereocenter at the C3 position means the molecule can exist as two enantiomers, (R)-3-Pyrrolidineethanol and (S)-3-Pyrrolidineethanol, or as a racemic mixture. The specific stereochemistry is often critical for biological activity, making enantioselective synthesis a key consideration in drug development.[4]

Caption: Chemical structure of this compound with the chiral center (C*) highlighted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(Pyrrolidin-3-yl)ethan-1-ol | [5] |

| CAS Number | 931-44-2 | [5][6] |

| Molecular Formula | C₆H₁₃NO | [5] |

| Molecular Weight | 115.17 g/mol | [5][6] |

| Boiling Point | 201.4°C at 760 mmHg | [6] |

| Synonyms | 3-(2-Hydroxyethyl)pyrrolidine, Pyrrolidine-3-ethanol | [5][7] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the desired scale, cost-effectiveness, and, most importantly, the requirement for stereochemical control. Here, we detail two robust and commonly employed synthetic strategies.

Methodology 1: Reduction of Pyrrolidine-3-acetic Acid Derivatives

This is a classic and straightforward approach based on the reduction of a carboxylic acid or its corresponding ester. The primary advantage is the direct conversion of a readily accessible precursor to the target primary alcohol. The choice of reducing agent is critical for efficiency and safety.

Causality and Experimental Rationale: The starting material, N-protected pyrrolidine-3-acetic acid, is chosen because the carboxylic acid functional group is an ideal precursor to a primary alcohol. The nitrogen atom is typically protected (e.g., with a Boc or Cbz group) to prevent it from reacting with the reducing agent and to improve solubility in organic solvents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to alcohols with high efficiency. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent quenching of the highly reactive hydride.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS:931-44-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. CAS 931-44-2 | this compound - Synblock [synblock.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Characterization of 2-(pyrrolidin-3-yl)ethanol

Abstract

2-(pyrrolidin-3-yl)ethanol is a chiral amino alcohol featuring a substituted pyrrolidine ring, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] As a versatile building block, its comprehensive characterization is paramount to ensure structural integrity, purity, and stereochemistry, which are critical parameters in the drug development pipeline. This guide provides a multi-faceted approach to the definitive characterization of 2-(pyrrolidin-3-yl)ethanol, integrating spectroscopic and chromatographic techniques. We present not just procedural steps, but the underlying scientific rationale for method selection and data interpretation, empowering researchers to establish a robust and self-validating analytical workflow.

Introduction and Physicochemical Properties

The pyrrolidine scaffold is a privileged structure in drug discovery, valued for its conformational flexibility and its ability to engage in key binding interactions with biological targets.[2] The 3-substituted pattern, in particular, offers a vector for chemical modification that can profoundly influence pharmacological activity.[1] 2-(pyrrolidin-3-yl)ethanol, with its primary alcohol and secondary amine functionalities, serves as a chiral precursor for more complex molecules. Its proper characterization is the foundational step for its use in synthesis and structure-activity relationship (SAR) studies.

Core Physicochemical Data

A precise understanding of the fundamental properties of 2-(pyrrolidin-3-yl)ethanol is essential for its handling, storage, and the design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 931-44-2 | [3][4] |

| Predicted Boiling Point | 201.4 ± 13.0 °C | [5] |

| Predicted Density | 0.961 ± 0.06 g/cm³ | [5] |

| Storage | Sealed in dry, 2-8°C, under inert atmosphere | [3] |

Synthesis and Purity Context

While multiple routes to substituted pyrrolidines exist, a common conceptual pathway to 2-(pyrrolidin-3-yl)ethanol involves the modification of a pre-existing pyrrolidine core, such as the reduction of a carboxylic acid or ester derivative.[6][7] For instance, a plausible route could start from a protected pyrrolidine-3-carboxylic acid, which is then reduced to the corresponding alcohol. Understanding the synthetic route is critical for anticipating potential process-related impurities, such as starting materials, reagents, or by-products from side reactions.

Conceptual Synthesis Workflow

The following diagram illustrates a general, high-level workflow for the synthesis of a 3-substituted pyrrolidine like the target molecule.

Sources

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 3. 931-44-2|2-(Pyrrolidin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Analysis of (Pyrrolidin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of (Pyrrolidin-3-yl)methanol

(Pyrrolidin-3-yl)methanol, a chiral bifunctional molecule, serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a secondary amine within a five-membered ring and a primary alcohol, providing two reactive sites for synthetic elaboration. The pyrrolidine scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals, where it often imparts desirable pharmacokinetic properties. Accurate structural elucidation and confirmation are paramount, and a multi-technique spectroscopic approach is the cornerstone of this process.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (pyrrolidin-3-yl)methanol. As a Senior Application Scientist, the narrative moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring researchers can confidently apply these principles to their own analytical challenges.

Molecular Structure for Spectroscopic Assignment

To facilitate a clear discussion, the atoms of (pyrrolidin-3-yl)methanol are systematically numbered. These assignments will be used consistently throughout the guide to correlate specific atoms with their spectral signals.

Caption: Structure of (pyrrolidin-3-yl)methanol with atom numbering.

Chapter 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are critical for structural assignment.

Expert Interpretation & Predicted Spectrum

The ¹H NMR spectrum of (pyrrolidin-3-yl)methanol is characterized by overlapping multiplets for the aliphatic protons and distinct signals for the exchangeable N-H and O-H protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, which deshield the neighboring protons, causing them to resonate at a higher frequency (further downfield).

An experimental spectrum for the related (R)-enantiomer is available and aligns with these predictions.[1]

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| H on C6 (CH₂OH) | 3.4 - 3.6 | Doublet of doublets (dd) or multiplet (m) | 2H | These protons are adjacent to the C3 methine and the O7 hydroxyl group. The oxygen atom strongly deshields them, shifting them significantly downfield. |

| H on C2, C5 (CH₂N) | 2.8 - 3.2 | Multiplet (m) | 4H | Protons alpha to the nitrogen are deshielded. The two CH₂ groups (C2 and C5) are diastereotopic, meaning they are chemically non-equivalent and may appear as distinct or overlapping multiplets. |

| H on C3 (CH) | 2.3 - 2.6 | Multiplet (m) | 1H | This methine proton is coupled to the protons on C2, C4, and C6, resulting in a complex multiplet. |

| H on C4 (CH₂) | 1.5 - 2.0 | Multiplet (m) | 2H | These protons are beta to the nitrogen and further from the hydroxyl group, thus appearing more upfield. They will show complex splitting due to coupling with protons on C3 and C5. |

| N-H, O-H | 1.0 - 5.0 (variable) | Broad singlet (s) | 2H | These protons are exchangeable. Their chemical shift is highly dependent on solvent, concentration, and temperature. They typically do not show coupling to adjacent protons. |

Note: Predicted chemical shifts are for a standard solvent like CDCl₃ or D₂O and may vary based on experimental conditions.[2]

Chapter 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule and provides information about their electronic environment.

Expert Interpretation & Predicted Spectrum

(Pyrrolidin-3-yl)methanol has five distinct carbon environments, which will result in five signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are primarily dictated by the proximity to the electronegative nitrogen and oxygen atoms.

-

Causality of Chemical Shifts: The C6 carbon, directly attached to the highly electronegative oxygen (O7), is the most deshielded and will appear furthest downfield. The C2 and C5 carbons, being alpha to the nitrogen atom, are also significantly deshielded. The C3 carbon (methine) is shifted downfield due to the hydroxymethyl substituent. The C4 carbon, being the most remote from the electron-withdrawing groups, will be the most shielded and appear furthest upfield.

| Carbon(s) | Predicted δ (ppm) | Rationale for Assignment |

| C6 (CH₂OH) | 65 - 68 | Attached to O7, this carbon experiences the strongest deshielding effect among all carbons. |

| C2, C5 (CH₂N) | 52 - 56 | Alpha to the nitrogen atom, these carbons are deshielded. They may have slightly different shifts due to the chiral center at C3. |

| C3 (CH) | 40 - 45 | This methine carbon is attached to the hydroxymethyl group, which causes a moderate deshielding effect. |

| C4 (CH₂) | 28 - 32 | Beta to the nitrogen and distant from the hydroxyl group, this carbon is the most shielded of the ring carbons. |

Note: Predicted ¹³C NMR chemical shifts are based on established substituent effects and data for similar structures.[2]

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expert Interpretation & Key Absorption Bands

The IR spectrum of (pyrrolidin-3-yl)methanol will be dominated by features characteristic of a secondary amine and a primary alcohol.

-

Causality of Vibrational Modes: The O-H and N-H bonds are highly polar, leading to strong, characteristic absorptions. The O-H bond, involved in intermolecular hydrogen bonding, produces a very broad and intense signal. The N-H stretch is typically sharper but weaker. The C-O and C-N single bonds have distinct stretching vibrations in the fingerprint region, confirming the presence of the alcohol and amine groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Functional Group |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Alcohol (H-bonded) |

| N-H Stretch | 3300 - 3500 | Moderate, Sharper | Secondary Amine |

| C-H Stretch | 2850 - 3000 | Strong | Aliphatic (sp³) |

| C-O Stretch | 1050 - 1150 | Strong | Primary Alcohol |

| C-N Stretch | 1020 - 1250 | Moderate | Aliphatic Amine |

Reference for characteristic IR absorption ranges.[3]

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Expert Interpretation & Fragmentation Pathways

The molecular weight of (pyrrolidin-3-yl)methanol (C₅H₁₁NO) is 101.15 g/mol .[4] In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺˙) at m/z 101, which then undergoes predictable fragmentation.

-

Causality of Fragmentation: The most favorable fragmentation pathways are those that lead to stable carbocations or neutral losses. For amines, the most common fragmentation is alpha-cleavage , where the bond adjacent to the C-N bond is broken. This is a dominant process because the resulting iminium ion is stabilized by resonance. For alcohols, the loss of a water molecule (M-18) is also a common pathway.

Key Predicted Fragments:

-

m/z 101 [M]⁺˙: The molecular ion.

-

m/z 84 [M-OH]⁺: Loss of the hydroxyl radical.

-

m/z 83 [M-H₂O]⁺˙: Loss of a neutral water molecule.

-

m/z 71 [M-CH₂O]⁺˙: Loss of formaldehyde from the side chain.

-

m/z 70 [Alpha-cleavage product]⁺: This is a major, often base peak. It results from the cleavage of the C2-C3 or C4-C5 bond, leading to a stable, resonance-stabilized iminium ion. This is a hallmark fragmentation for pyrrolidine derivatives.[5]

Caption: Proposed EI-MS fragmentation pathways for (pyrrolidin-3-yl)methanol.

Chapter 5: Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of (pyrrolidin-3-yl)methanol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or MeOD) in a clean, dry vial.

-

Scientist's Note: D₂O is an excellent choice as it will exchange with the N-H and O-H protons, causing their signals to disappear from the spectrum, which simplifies the identification of the remaining C-H signals.

-

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Manual shimming may be required for optimal resolution.

-

¹H Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 12-15 ppm.

-

Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to approximately 220-240 ppm.

-

Acquire 1024 or more scans, depending on sample concentration, with a relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS. Calibrate the ¹³C spectrum accordingly.

-

Protocol 2: FT-IR Sample Preparation and Acquisition

-

Objective: To obtain a transmission or absorbance spectrum to identify functional groups.

-

Methodology (ATR - Attenuated Total Reflectance):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Scientist's Note: Collecting a fresh background before each sample is critical to subtract atmospheric H₂O and CO₂ signals, ensuring data integrity.

-

-

Sample Application: Place a single drop of neat (pyrrolidin-3-yl)methanol liquid directly onto the center of the ATR crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Protocol 3: Mass Spectrometry (EI) Acquisition

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology (Direct Infusion or GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrumentation (Direct Infusion):

-

Introduce the sample into the ion source via a direct insertion probe.

-

Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.

-

-

Instrumentation (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The GC will separate the compound from the solvent and introduce it into the MS ion source.

-

Scientist's Note: GC-MS is the preferred method as it ensures only the pure compound enters the mass spectrometer, preventing solvent peaks from interfering with the analysis.

-

-

Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions to propose a fragmentation pattern consistent with the known structure.

-

Conclusion

The spectroscopic profile of (pyrrolidin-3-yl)methanol is a direct reflection of its chemical structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, with chemical shifts dictated by the inductive effects of the nitrogen and oxygen heteroatoms. Infrared spectroscopy provides unambiguous confirmation of the key N-H and O-H functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage, that are hallmarks of the pyrrolidine ring system. Together, these techniques provide a robust and self-validating analytical package for the complete structural characterization of this important synthetic building block.

References

-

National Center for Biotechnology Information. (n.d.). Spectral Database for Organic Compounds. In PubChem. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (Pyrrolidin-3-yl)methanol. In PubChem. Retrieved January 12, 2026, from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 12, 2026, from [Link]

-

Shafiu, M. M., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 12, 2026, from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. University of Alberta. Retrieved January 12, 2026, from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Available at: [Link]

-

Almansour, A. I., et al. (2022). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 12(1), 1-12. Available at: [Link]

-

Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]

-

ResearchGate. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available at: [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12014-12027. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

-

Pacific Northwest National Laboratory. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 12, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared-spectra of, (a) Pure methanol, (b) CH3OH +.... Retrieved January 12, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 12, 2026, from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved January 12, 2026, from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available at: [Link]

-

Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Pyrrolidineethanol

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Pyrrolidineethanol, a versatile heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Recognizing the limited availability of quantitative solubility data in public literature, this guide synthesizes known qualitative information and physicochemical properties with a robust, field-proven experimental protocol for the precise determination of its solubility. Furthermore, we delve into the key factors influencing the solubility of this compound and provide a theoretical framework for understanding its behavior in various solvent systems. This document is designed to be a practical resource, empowering researchers to accurately assess and leverage the solubility of this compound in their applications.

Introduction to this compound

This compound, also known as 2-(pyrrolidin-3-yl)ethanol, is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group. The pyrrolidine scaffold is a prevalent structural motif in a wide array of natural products and synthetic pharmaceuticals, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1] The presence of both a secondary amine and a primary alcohol functional group in this compound imparts it with unique chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and organic synthesis.

A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development. Solubility fundamentally impacts a compound's bioavailability, formulation feasibility, and performance in various biological and chemical assays. This guide aims to provide a detailed exploration of the solubility of this compound, addressing both the theoretical underpinnings and the practical aspects of its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H13NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (Isomer) | [3] |

| Boiling Point | Not readily available | |

| pKa | Not readily available | |

| LogP (Predicted) | Not readily available |

The structure of this compound, with its polar hydroxyl and amino groups, suggests an aptitude for forming hydrogen bonds, which is a key determinant of its solubility in polar solvents. The pyrrolidine ring itself contributes a degree of nonpolar character to the molecule.

Qualitative and Predicted Solubility of this compound

Direct, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively available in the peer-reviewed literature. However, based on the solubility of structurally similar compounds and its molecular structure, a qualitative and predicted solubility profile can be established.

Water: The presence of the hydroxyl and secondary amine groups, both capable of hydrogen bonding with water, suggests that this compound is likely to be soluble in water. A related isomer, (R)-pyrrolidin-3-ylmethanol, is described as being "slightly soluble in water".[3] Another isomer, 1-Pyrrolidineethanol, is noted as being "partly soluble in water".[3] It is reasonable to infer that this compound will exhibit some degree of aqueous solubility.

Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of this compound to act as both a hydrogen bond donor and acceptor, it is expected to be miscible or highly soluble in polar protic solvents like methanol and ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): The polar nature of this compound suggests good solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is likely to effectively dissolve this compound.[5] Acetone, being a moderately polar solvent, is also expected to be a suitable solvent.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The principle of "like dissolves like" suggests that the solubility of the polar this compound in nonpolar solvents will be limited.[7]

Predicted Solubility: While experimental data is sparse, computational tools can provide an estimation of solubility. Platforms like Chemicalize can predict solubility based on the compound's structure, offering a theoretical starting point for experimental design.[8][9]

Experimental Determination of this compound Solubility: A Validated Protocol

Given the absence of comprehensive quantitative data, the ability to accurately determine the solubility of this compound in-house is critical. The following is a detailed, self-validating protocol based on the well-established shake-flask method, which is a gold standard for equilibrium solubility determination.

Principle

The shake-flask method involves agitating an excess of the solid or liquid solute with a specific solvent at a constant temperature until equilibrium is achieved. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, acetone)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Step-by-Step Methodology

-

Preparation of Samples:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired solvent to each vial.

-

Include control vials with only the solvent to serve as blanks.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.

-

-

Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L), and specify the temperature at which the measurement was performed.

-

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental and systemic factors. Understanding these factors is essential for controlling and predicting its behavior in different applications.

Temperature

For most solid and liquid solutes dissolving in a liquid solvent, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces in the solute and solvent. The relationship between temperature and solubility can be complex and should be determined experimentally for this compound in each solvent of interest.

pH

As a compound with a secondary amine, this compound is a weak base. Therefore, its solubility in aqueous solutions is expected to be highly pH-dependent.

-

Acidic pH: In acidic conditions, the secondary amine will be protonated, forming a positively charged pyrrolidinium ion. This salt form is generally much more soluble in water than the neutral form due to the strong ion-dipole interactions with water molecules.

-

Basic pH: In basic conditions, the amine will remain in its neutral, less polar form, which is expected to have lower aqueous solubility.

The following diagram illustrates the relationship between pH and the ionization state of this compound, which in turn affects its aqueous solubility.

Caption: Influence of pH on the ionization and aqueous solubility of this compound.

Solvent Polarity

The "like dissolves like" principle is a fundamental concept in predicting solubility.[7]

-

Polar Solvents: this compound, being a polar molecule, will generally exhibit higher solubility in polar solvents with which it can form hydrogen bonds and dipole-dipole interactions.

-

Nonpolar Solvents: Its solubility will be significantly lower in nonpolar solvents where the primary intermolecular forces are weaker London dispersion forces.

Presence of Other Solutes (Co-solvents and Salts)

The presence of other substances in the solvent can significantly alter the solubility of this compound.

-

Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of a poorly water-soluble compound by reducing the overall polarity of the solvent system.

-

Salts: The effect of salts on the solubility of a non-electrolyte like this compound can be complex. The "salting-out" effect, where solubility decreases with increasing salt concentration, is common. However, "salting-in" can also occur with certain salts.

Safety and Handling

When working with this compound, it is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and personal protective equipment (PPE). General safety practices include working in a well-ventilated area, avoiding contact with skin and eyes, and wearing appropriate PPE, such as gloves and safety glasses.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative experimental data in the public domain is limited, this guide has synthesized the available qualitative information and provided a robust, validated protocol for its experimental determination. By understanding the physicochemical properties of this compound and the key factors that influence its solubility, researchers and drug development professionals can effectively utilize this versatile compound in their work. The provided experimental workflow empowers users to generate the precise solubility data required for their specific applications, bridging the current knowledge gap.

References

-

Chemicalize. (n.d.). Calculations. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-(2-Hydroxyethyl)pyrrolidine. Retrieved from [Link]

-

Mallak, Inc. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86873, 2-Pyrrolidineethanol. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76288, 1-Pyrrolidineethanol. Retrieved from [Link].

- Pawar, R. R., et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 9(2).

-

Physics-Based Solubility Prediction for Organic Molecules - PMC. (n.d.). Retrieved from [Link]

- Ruan, H., et al. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure.

- Shakeel, F., et al. (2022). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Molecules, 27(4), 1426.

- Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(23), 7303.

- Shakeel, F., et al. (2020). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Journal of Molecular Liquids, 303, 112668.

-

University of North Texas. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

- Zhang, P., et al. (2015). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures.

- Zhang, Y., et al. (2017). Solubility prediction of deferiprone in N-methyl-2-pyrrolidone + ethanol mixtures at various temperatures using a minimum number of experimental data. Journal of Molecular Liquids, 230, 543-548.

- Di Pietro, O., & Sancineto, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

-

LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidineethanol. Retrieved from [Link]

-

PubChem. (n.d.). Acetone. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures | MDPI [mdpi.com]

- 3. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 4. research.nu.edu.kz [research.nu.edu.kz]

- 5. researchgate.net [researchgate.net]

- 6. ijstr.org [ijstr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 9. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

3-Pyrrolidineethanol material safety data sheet

An In-depth Technical Guide to the Material Safety of 3-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Checklist

This compound is a versatile bifunctional molecule, frequently employed as a key building block in the synthesis of complex pharmaceutical agents and novel chemical entities. Its structure, featuring a secondary amine within a pyrrolidine ring and a primary alcohol, offers multiple reaction sites for creating diverse molecular scaffolds. However, this reactivity also necessitates a deep and practical understanding of its material safety profile.

This guide moves beyond the standard format of a Material Safety Data Sheet (MSDS). It is designed for the hands-on researcher and scientist. Instead of merely listing hazards, we will explore the causality behind them and provide self-validating protocols grounded in established safety principles. The objective is to empower you not just to follow safety rules, but to understand and implement them with scientific rigor.

Chapter 1: Core Chemical and Physical Identity

A thorough understanding of a substance's physical properties is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction work-ups.

Molecular Structure

The structure of this compound is fundamental to its reactivity and, consequently, its handling requirements. The presence of both a nucleophilic secondary amine and a primary alcohol in a small heterocyclic ring defines its chemical personality.

Caption: Chemical structure of this compound.

Identification and Properties

The following table summarizes the key identifiers and physico-chemical properties of this compound and related compounds. This data is crucial for risk assessment and for designing safe experimental and storage protocols.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-(Pyrrolidin-3-yl)ethanol, 3-(2-Hydroxyethyl)pyrrolidine | [1] |

| CAS Number | 931-44-2 | [2] |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3][4] |

| Appearance | Colorless to light yellow transparent liquid | [5] |

| Boiling Point | 79-81 °C at 13 mmHg | [5][6] |

| Density | 0.985 g/mL at 25 °C | [5][6] |

| Flash Point | 133 °F (56.1 °C) | [5][6] |

| Water Solubility | Partially soluble | [5][6] |

| Storage Temperature | Room Temperature, under inert atmosphere | [5][7] |

Chapter 2: Hazard Analysis and Risk Assessment

A comprehensive hazard analysis is critical. For a research chemical, this involves interpreting known data and making informed judgments based on structurally similar compounds. The GHS classifications provide a standardized framework for understanding the primary risks.

GHS Hazard Identification

The following classifications are based on data for pyrrolidine and its derivatives, which share structural similarities and predictable hazard profiles.[8]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Note: Classifications are synthesized from related compounds and should be treated as a robust starting point for risk assessment.

Expert Insight: The "Why" Behind the Hazards

-

Flammability (H226): With a flash point of ~56°C, this compound is a combustible liquid.[5][6] This means that at or above this temperature, it can produce enough vapor to form an ignitable mixture with air. In a lab setting, this necessitates keeping it away from hot plates, open flames, and spark-producing equipment.[9][10] The risk is not just from direct flame contact; static discharge can also serve as an ignition source, making proper grounding and bonding procedures essential during large-scale transfers.[11]

-

Corrosivity (H314/H318): The basicity of the pyrrolidine nitrogen makes the compound corrosive. Contact with skin or eyes can cause severe chemical burns by disrupting cell membranes.[8] This is an immediate and significant danger. The "severe eye damage" classification underscores that even a minor splash to the eyes can lead to irreversible harm, making appropriate eye protection non-negotiable.[12]

-

Toxicity (H302): "Harmful if swallowed" indicates that ingestion can lead to significant health effects.[12] The primary risk in a laboratory is accidental ingestion via contaminated hands or equipment. This reinforces the absolute necessity of prohibiting eating, drinking, or smoking in the lab and practicing thorough hand washing after handling.[9][13]

Chapter 3: Protocols for Safe Handling and Storage

Safe science is built on a foundation of robust, well-understood protocols. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is essential to prevent the inhalation of vapors and to contain any potential spills. All manipulations, including weighing, transferring, and running reactions, should be performed within the hood.

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection must be deliberate and based on a task-specific risk assessment.

Caption: Decision workflow for selecting appropriate PPE.

Protocol: Donning and Doffing PPE

-

Inspection: Always inspect PPE for damage (cracks, holes, signs of degradation) before use.[12]

-

Donning Sequence:

-

Put on lab coat and any required apron.

-

Wash hands thoroughly.

-

Put on inner gloves (nitrile).

-

Put on outer gloves (if required).

-

Put on eye and face protection.

-

-

Doffing Sequence (to prevent self-contamination):

-

Remove outer gloves.

-

Remove lab coat and/or apron, turning it inside out.

-

Remove inner gloves, peeling them off without touching the outer surface.

-

Remove face/eye protection.

-

Wash hands thoroughly with soap and water.

-

Handling and Storage Protocol

-

Handling:

-

Work exclusively within a chemical fume hood.

-

Ensure all sources of ignition (hot plates, open flames, non-intrinsically safe equipment) are removed from the immediate area.[10]

-

Ground and bond containers when transferring significant quantities to prevent static discharge.[9]

-

Use only non-sparking tools.[9]

-

Avoid generating aerosols or mists.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight.[9][13]

-

Store locked up or in an area accessible only to authorized personnel.

-

Keep containers tightly sealed. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

-

Incompatibility: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][14] The basic nitrogen can react violently with strong acids.

-

Chapter 4: Emergency and First-Aid Protocols

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers, and be trained in their use.

Accidental Release (Spill) Response

A spill of this compound presents a dual chemical and fire hazard. The response must be swift, systematic, and safe.

Caption: Step-by-step workflow for responding to a spill.

Causality in Spill Response:

-

Containment: Using an inert absorbent like sand or vermiculite is crucial.[12] Combustible materials like paper towels could increase the fire risk.

-

Ignition Sources: Removing ignition sources is the top priority because flammable vapors can travel.[9]

-

Ventilation: Maximizing ventilation helps to disperse flammable vapors and reduce inhalation exposure.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[12]

-

Inhalation:

-

Action: Immediately move the affected person to fresh air.[13]

-

Follow-up: If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[13]

-

Rationale: The primary goal is to remove the person from the contaminated atmosphere to prevent further absorption of the chemical.

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15]

-

Follow-up: Seek immediate medical attention for any burns or persistent irritation.

-

Rationale: The corrosivity of the amine requires extensive flushing to remove the chemical from the skin and minimize tissue damage. Delaying this action can result in a more severe chemical burn.

-

-

Eye Contact:

-

Action: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[9] If present, remove contact lenses after the initial flush and continue rinsing.

-

Follow-up: Seek immediate evaluation by an ophthalmologist.

-

Rationale: This is a time-critical emergency. The corrosive nature of the chemical can cause permanent eye damage within seconds. Immediate and prolonged flushing is the single most important factor in mitigating the injury.

-

-

Ingestion:

-

Action: Rinse the mouth thoroughly with water.[12] Have the person drink one or two glasses of water to dilute the chemical.

-

Follow-up: Seek immediate medical attention.

-

Rationale: Inducing vomiting can cause the corrosive material to pass through the esophagus a second time, inflicting further damage. There is also a severe risk of aspiration into the lungs, which can be fatal.[9]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9] Water spray can be used to cool fire-exposed containers.[9][16]

-

Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.[11]

-

Specific Hazards: Combustion will produce toxic and hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9][17] Vapors are heavier than air and may travel along the ground to a distant ignition source.[8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Chapter 5: Disposal and Environmental Considerations